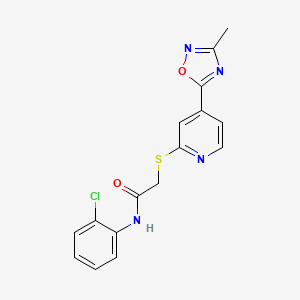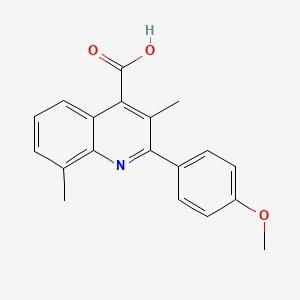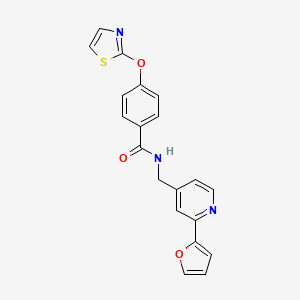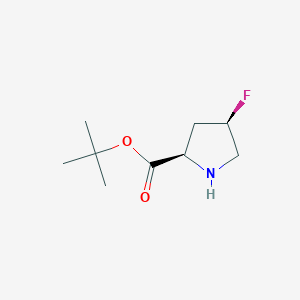![molecular formula C16H21NO3 B2399343 ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate CAS No. 87537-22-2](/img/structure/B2399343.png)
ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate is a chemical compound with the molecular formula C16H21NO3. It is known for its unique structure, which includes a carbamate group attached to a cyclohexanone and a phenyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate typically involves the reaction of ethyl carbamate with a suitable cyclohexanone derivative and a phenylmethyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as tetrahydrofuran or dimethylformamide, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
Ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various alkyl or aryl carbamates .
科学研究应用
Ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
作用机制
The mechanism of action of ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate can be compared with other similar compounds, such as:
Methyl carbamate: A simpler carbamate with a methyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group attached to the carbamate moiety.
Cyclohexyl carbamate: Features a cyclohexyl group instead of a cyclohexanone group.
This compound is unique due to its combination of a cyclohexanone and phenyl group, which imparts distinct reactivity and biological activity .
属性
IUPAC Name |
ethyl N-[(2-oxocyclohexyl)-phenylmethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-20-16(19)17-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)18/h3-5,8-9,13,15H,2,6-7,10-11H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFECQZGWBFNSPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1CCCCC1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B2399260.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(piperidin-1-yl)ethanone](/img/structure/B2399261.png)
![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2399262.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-ol;hydrochloride](/img/structure/B2399265.png)
![1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one](/img/structure/B2399267.png)

![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2399270.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2399273.png)
![9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2399274.png)


![3-cyano-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B2399278.png)

